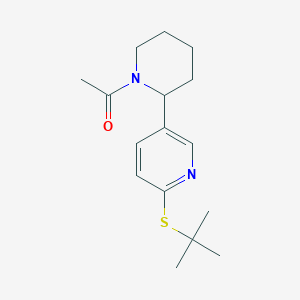
1-(2-(6-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(6-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)ethanone is a chemical compound that features a piperidine ring substituted with a pyridine ring and a tert-butylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the pyridine and piperidine intermediates. The tert-butylthio group is introduced through a substitution reaction, and the final product is obtained through a coupling reaction between the pyridine and piperidine intermediates .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2-(6-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The tert-butylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butylthio group can yield sulfoxides or sulfones, while reduction of the pyridine ring can produce piperidine derivatives .
Scientific Research Applications
1-(2-(6-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(6-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyridine derivatives with different substituents, such as:
- 1-(2-(6-(tert-Butoxycarbonyl)pyridin-3-yl)piperidin-1-yl)ethanone
- 1-(2-(6-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)methanol .
Uniqueness
1-(2-(6-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)ethanone is unique due to the presence of the tert-butylthio group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C16H24N2OS |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-[2-(6-tert-butylsulfanylpyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C16H24N2OS/c1-12(19)18-10-6-5-7-14(18)13-8-9-15(17-11-13)20-16(2,3)4/h8-9,11,14H,5-7,10H2,1-4H3 |
InChI Key |
ASDIXXCMZZQSPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCCC1C2=CN=C(C=C2)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



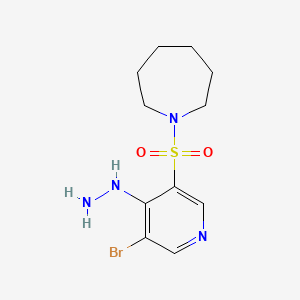
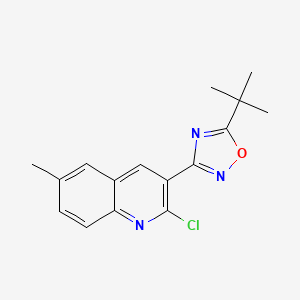

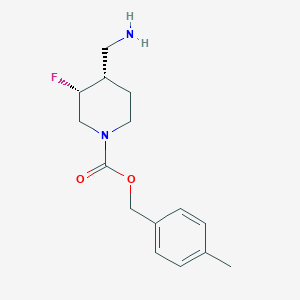

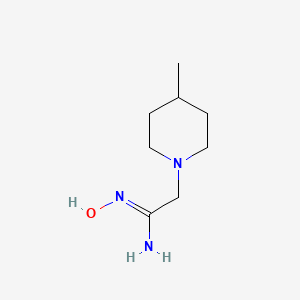
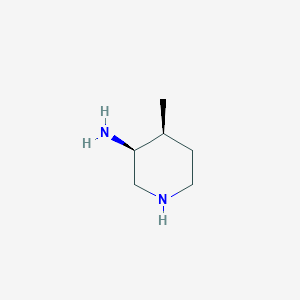

![2-(2-Chlorophenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12996073.png)
![2-amino-N-[(2S)-2-[benzyl(ethyl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B12996084.png)
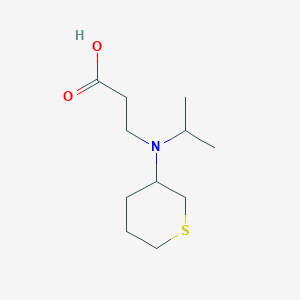
![Ethyl 2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B12996098.png)
![Rel-tert-butyl ((1s,3s)-3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclobutyl)carbamate](/img/structure/B12996104.png)
